molecular formula C24H15N3O9 B3088972 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine CAS No. 118803-83-1

2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine

Cat. No. B3088972
CAS RN: 118803-83-1
M. Wt: 489.4 g/mol
InChI Key: PVNSFMMAPGZJAU-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine is a complex organic compound. It’s related to 4-(4-Carboxyphenoxy)phthalate-based coordination polymers . It’s also related to 2,4,6-tris(4-carboxyphenyl)-aniline .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene was synthesized from 2,4,6-triphenyl-1,3,5-trimethylbenzene, using [bis(trifluoroacetoxy)iodo]benzene as the iodinating agent . Another example is the hydrothermal treatment of indium(III) nitrate with a flexible pseudo C3-symmetric tricarboxylic acid at 115°C for 5 days in DMF, yielding a new layered anionic indium carboxylate framework .


Molecular Structure Analysis

The molecular structure of this compound is complex. It’s related to the structure of 2,4,6-tris[(4’-carboxyphenoxy)methyl]-1,3,5-trimethylbenzene, which exists as two-dimensional sheets .

Scientific Research Applications

Synthesis and Material Characterization

  • The compound plays a crucial role in the synthesis and characterization of dendrimeric melamine-cored complexes and their magnetic behaviors. Specifically, it's involved in the creation of triazine-centered dendrimeric ligands, leading to the synthesis of new multinuclear Fe(III) and Cr(III) complexes. These complexes are characterized by their low-spin distorted octahedral Fe(III) and Cr(III) structures, bridged by carboxylic acids, offering insights into potential magnetic material applications (Uysal & Koç, 2010).

Liquid Crystal Technologies

  • It has been used in the design and synthesis of a star-shaped liquid crystalline material that exhibits columnar discotic mesophase properties. This material establishes H-bond interactions, highlighting its potential in advanced display technologies and electronic devices (Jber, Karam, & Al-Dujaili, 2018).

Organic Synthesis

  • The compound is instrumental in the development of new recyclable hypervalent iodine(III) reagents for chlorination and oxidation reactions, showcasing its utility in organic synthesis processes. This includes the facile recovery and reuse of the compound, underscoring its significance in sustainable chemistry practices (Thorat, Bhong, & Karade, 2013).

High-Performance Polymers

  • A novel approach to increasing the content of triazine structure in benzoxazine resin has been explored, where "2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine" is used to synthesize high-performance polymers with excellent thermal and oxidation stability. Such materials are promising for advanced engineering applications due to their high glass transition temperatures and flame retardancy (Wang, Li, Zhang, & Lu, 2013).

Electrochemical and Electrochromic Applications

  • The compound has been utilized in the synthesis of a new star-shaped pyrrole monomer for electrochemical polymerization, leading to the development of electrochromic devices. These devices exhibit rapid switching times and significant optical contrast, indicating potential applications in smart windows and display technologies (Ak, Ak, & Toppare, 2006).

properties

IUPAC Name

4-[[4,6-bis(4-carboxyphenoxy)-1,3,5-triazin-2-yl]oxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O9/c28-19(29)13-1-7-16(8-2-13)34-22-25-23(35-17-9-3-14(4-10-17)20(30)31)27-24(26-22)36-18-11-5-15(6-12-18)21(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNSFMMAPGZJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172779
Record name 4,4′,4′′-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris[benzoic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118803-83-1
Record name 4,4′,4′′-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris[benzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118803-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′,4′′-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris[benzoic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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